1-(4-methyl-1H-imidazol-5-yl)ethanone
Overview
Description
1-(4-Methyl-1H-imidazol-5-yl)ethanone is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a methyl group at the 4-position of the imidazole ring and an ethanone group at the 5-position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methyl-1H-imidazol-5-yl)ethanone can be synthesized through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the reaction of 1-methylimidazole-4-carboxylic acid with lithium aluminum hydride in tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-1H-imidazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as halogens and sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of imidazole-4-carboxylic acid derivatives.
Reduction: Formation of 1-(4-methyl-1H-imidazol-5-yl)ethanol.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
1-(4-Methyl-1H-imidazol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the production of agrochemicals and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-(4-methyl-1H-imidazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
1-(4-Methyl-1H-imidazol-5-yl)ethanone can be compared with other imidazole derivatives such as:
1-(1H-imidazol-4-yl)ethanone: Similar structure but lacks the methyl group at the 4-position.
1-(4-methyl-1H-imidazol-2-yl)ethanone: Similar structure but the ethanone group is at the 2-position instead of the 5-position.
1-(1-methyl-1H-imidazol-5-yl)ethanone: Similar structure but has a methyl group at the 1-position instead of the 4-position
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(5-methyl-1H-imidazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-6(5(2)9)8-3-7-4/h3H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKNDBAKSCHISX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500028 | |
Record name | 1-(5-Methyl-1H-imidazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23328-91-8 | |
Record name | 1-(5-Methyl-1H-imidazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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